E5700
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Overview
Description
E5700 is a novel orally active squalene synthase inhibitor.
Scientific Research Applications
1. Antiproliferative Effects and Cellular Impact
- E5700, identified as a potent squalene synthase inhibitor, demonstrates significant antiproliferative effects against Leishmania amazonensis, a causative agent of cutaneous leishmaniasis. This effect is associated with sterol depletion and cholesterol accumulation, leading to cellular ultrastructural changes (Fernandes Rodrigues et al., 2008).
- Similar antiproliferative activities were observed against Toxoplasma gondii tachyzoites, with this compound inducing significant alterations in parasite ultrastructure, suggesting interference with lipid metabolism (Martins-Duarte et al., 2006).
- A study examining synergistic effects found that combinations of this compound with other ergosterol biosynthesis inhibitors showed potent antiproliferative synergism against Leishmania amazonensis. This combination therapy approach could offer novel treatment options for leishmaniasis (Macedo-Silva et al., 2015).
2. Technological and Methodological Applications
- The use of the term "E57" is prominent in discussions about the ASTM E57 committee, which focuses on the development of standards for 3D imaging systems and terrestrial laser scanners. This involves creating standards for data interoperability, performance evaluation, and best practices in 3D imaging technology (Huber, 2011), (Lytle et al., 2008).
- Research in dimensional metrology at the National Institute of Standards and Technology, relevant to the ASTM E57 committee, includes methods for accurate determination of sphere centers from laser scanner data, crucial for precision measurement in various scientific applications (Rachakonda et al., 2017).
Properties
CAS No. |
750597-23-0 |
---|---|
Molecular Formula |
C26H31N3O3 |
Molecular Weight |
433.55 |
IUPAC Name |
(3S)-3-(2-{2-benzyl-6-[(3S,4R)-3-hydroxy-4-methoxypyrrolidin-1-yl]pyridin-3-yl}ethynyl)-1-azabicyclo[2.2.2]octan-3-ol |
InChI |
InChI=1S/C26H31N3O3/c1-32-24-17-29(16-23(24)30)25-8-7-20(22(27-25)15-19-5-3-2-4-6-19)9-12-26(31)18-28-13-10-21(26)11-14-28/h2-8,21,23-24,30-31H,10-11,13-18H2,1H3/t23-,24+,26-/m0/s1 |
InChI Key |
NDEOTZXSBKCQLS-GSLIJJQTSA-N |
SMILES |
O[C@@]1(C#CC2=CC=C(N3C[C@H](O)[C@H](OC)C3)N=C2CC4=CC=CC=C4)CN5CCC1CC5 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
E5700; E 5700; E-5700. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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